molecular formula C16H13N3O3S2 B11351150 Ethyl 4-phenyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 4-phenyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11351150
M. Wt: 359.4 g/mol
InChI Key: HGTBOGOTIKQTDP-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(1,2,3-thiadiazole-4-amido)thiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-phenyl-2-(1,2,3-thiadiazole-4-amido)thiophene-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the 1,2,3-thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with appropriate aldehydes or ketones.

    Amidation and esterification:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anti-inflammatory Activity: It is being investigated for its anti-inflammatory properties.

Industry:

    Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments.

    Pharmaceuticals: It is explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-(1,2,3-thiadiazole-4-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

  • Ethyl 1,2,3-thiadiazole-4-carboxylate
  • 4-Phenyl-2-(1,2,3-thiadiazole-4-amido)thiophene
  • Ethyl 4-phenylthiophene-3-carboxylate

Comparison: Ethyl 4-phenyl-2-(1,2,3-thiadiazole-4-amido)thiophene-3-carboxylate is unique due to the presence of both the thiophene and 1,2,3-thiadiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile in various applications, from catalysis to medicinal chemistry, compared to its simpler analogs.

Properties

Molecular Formula

C16H13N3O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-phenyl-2-(thiadiazole-4-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C16H13N3O3S2/c1-2-22-16(21)13-11(10-6-4-3-5-7-10)8-23-15(13)17-14(20)12-9-24-19-18-12/h3-9H,2H2,1H3,(H,17,20)

InChI Key

HGTBOGOTIKQTDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CSN=N3

Origin of Product

United States

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